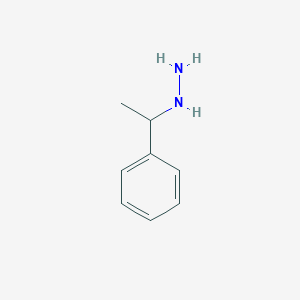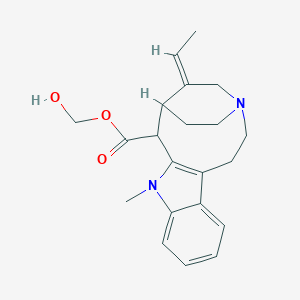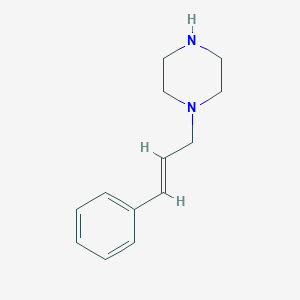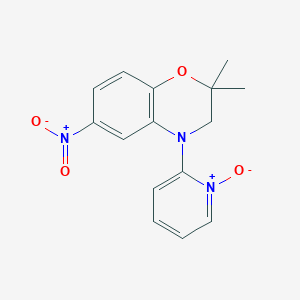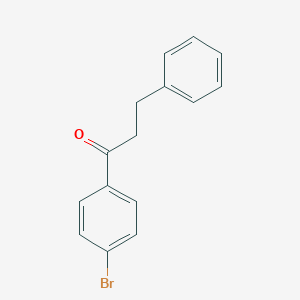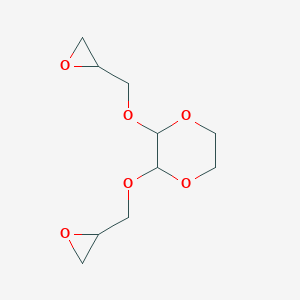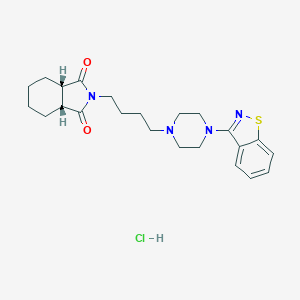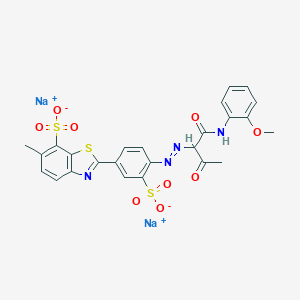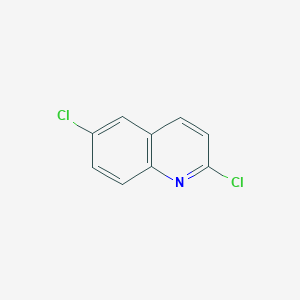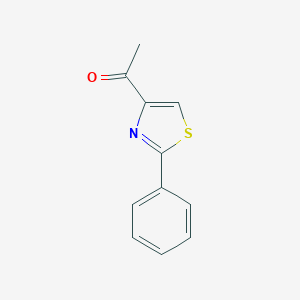
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one is a thiazole derivative, which is a class of heterocyclic compounds featuring a five-membered ring containing both sulfur and nitrogen. While the specific compound is not directly studied in the provided papers, related thiazole derivatives have been synthesized and characterized, indicating the relevance of this class of compounds in various chemical and pharmacological contexts.
Synthesis Analysis
The synthesis of thiazole derivatives often involves multi-component reactions, as seen in the one-pot synthesis method developed for 2-[(benzo[d]thiazol-2-ylamino)(phenyl)methyl]phenols, which could potentially be adapted for the synthesis of the compound . Another relevant synthesis approach is the Schiff base formation, as demonstrated in the synthesis of thiazole-based Schiff base derivatives . These methods highlight the versatility and adaptability of synthetic routes for thiazole compounds.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is typically confirmed using spectroscopic techniques such as FT-IR, NMR (1H and 13C), and UV-Vis, as well as X-ray crystallography . Density functional theory (DFT) calculations are also employed to optimize the molecular geometry and predict vibrational modes, chemical shifts, and electronic properties, which are then compared with experimental data for validation .
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, including the formation of Schiff bases through the reaction with aldehydes . The reactivity of these compounds can be influenced by the presence of substituents on the thiazole ring, as indicated by frontier orbital analysis, which suggests a higher sensitivity to nucleophilic attacks .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be assessed through thermal analysis methods such as TG/DTA, which provide insights into the thermal stability and decomposition patterns of these compounds . The solubility, melting points, and other physicochemical characteristics are typically determined experimentally and can be influenced by the specific substituents and structural features of the thiazole ring.
科学的研究の応用
-
Pharmaceutical and Biological Activities
- Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields .
- They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
- Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
-
Antimicrobial Activity
- A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
- The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
-
Inhibitory Activity Against SHP1
-
Agrochemicals and Industrial Applications
-
Antioxidant Properties
-
Neuroprotective and Anticonvulsant Activities
-
Antidepressant Properties
-
Antiviral Properties
-
Diuretic Properties
-
Photosensitizers
-
Rubber Vulcanization
-
Liquid Crystals
特性
IUPAC Name |
1-(2-phenyl-1,3-thiazol-4-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8(13)10-7-14-11(12-10)9-5-3-2-4-6-9/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOGZFPRAKXWKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345490 |
Source


|
| Record name | 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818953 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one | |
CAS RN |
10045-52-0 |
Source


|
| Record name | 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

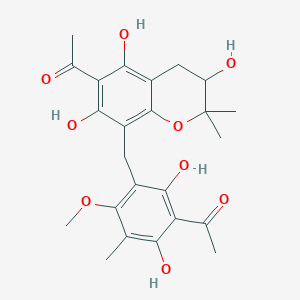
![Hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B154347.png)


